4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
Description
This benzamide derivative features a 4-bromo-substituted aromatic ring and a trichloroethyl group bearing a pyrrolidine moiety at the N-position. The compound’s molecular formula is C₁₅H₁₃BrCl₃N₃O (MW: 437.55 g/mol) . Its structural uniqueness lies in the combination of halogenated (Br, Cl₃) and heterocyclic (pyrrolidine) groups, which may influence solubility, stability, and biological activity.
Properties
IUPAC Name |
4-bromo-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrCl3N2O/c14-10-5-3-9(4-6-10)11(20)18-12(13(15,16)17)19-7-1-2-8-19/h3-6,12H,1-2,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFUYJNBINRBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by various research findings and case studies.
- Molecular Formula : C15H13BrCl3N
- Molecular Weight : 384.54 g/mol
- LogP : 5.5 (indicating high lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. The structure of this compound suggests potential interactions with cancer-related pathways:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor progression. Research on similar compounds has shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Case Studies : In vitro studies demonstrated that related compounds with bromine substitutions exhibited enhanced cytotoxic effects in various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Activity
The anti-inflammatory properties of benzamide derivatives have been well-documented:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and nitric oxide in macrophages, indicating a potential for treating inflammatory diseases .
- Research Findings : A study highlighted that benzamide derivatives could suppress LPS-induced inflammation in murine models, suggesting therapeutic applications in conditions like rheumatoid arthritis .
Antibacterial Activity
The antibacterial effects of related compounds have also been investigated:
- Mechanism : The presence of halogen atoms (like bromine and chlorine) in the structure is known to enhance antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes .
- In Vitro Studies : Compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was measured using minimum inhibitory concentration (MIC) assays .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations at the N-Position
Key analogues differ in the substituents attached to the trichloroethyl group:
Key Observations :
Pharmacological Activity
KATP Channel Modulation
- A-251179 (a structurally related KATP channel opener): Contains a 3-pyridinylthioureido group. Glyburide-sensitive assays showed suppression of bladder smooth muscle contractions in rats, suggesting similar compounds may target urinary dysfunction .
- Target Compound : The pyrrolidine group’s basic nitrogen may facilitate interactions with KATP channels, though its efficacy remains untested.
EGFR Inhibition
- Diaminopyrimidine-based inhibitors (e.g., Compound 2 in ) feature dichlorobenzamide moieties but target EGFR T790M mutations. The target compound’s halogenated structure may offer cross-reactivity, but specificity requires validation .
Computational and Structural Insights
- AutoDock Vina : Used for docking studies in analogues (e.g., ). The target compound’s pyrrolidine group may adopt multiple conformations, enhancing binding entropy compared to rigid substituents .
- UCSF Chimera : Molecular dynamics simulations () could predict interactions between the trichloroethyl group and hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
